

Application Notes & Protocols: Synthesis of Cyclic Peptides Containing N-Methyl-Alanine

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Compound of Interest

Compound Name: 2-((*tert*-Butoxycarbonyl)
(methyl)amino)propanoic acid

Cat. No.: B129879

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids, such as N-methyl-alanine (N-Me-Ala), into cyclic peptides is a powerful strategy in medicinal chemistry and drug design.[1] This modification confers valuable pharmacokinetic properties, including enhanced metabolic stability, improved membrane permeability, and even the potential for oral bioavailability.[2][3] N-methylation protects the adjacent peptide bond from enzymatic degradation by proteases, which can increase the peptide's in vivo half-life.[1][4] Furthermore, by restricting the conformational flexibility of the peptide backbone, N-methylation can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity and target specificity.[1][4][5]

These application notes provide detailed protocols and supporting data for the successful synthesis of cyclic peptides containing N-methyl-alanine, addressing common challenges and outlining effective strategies for their creation.

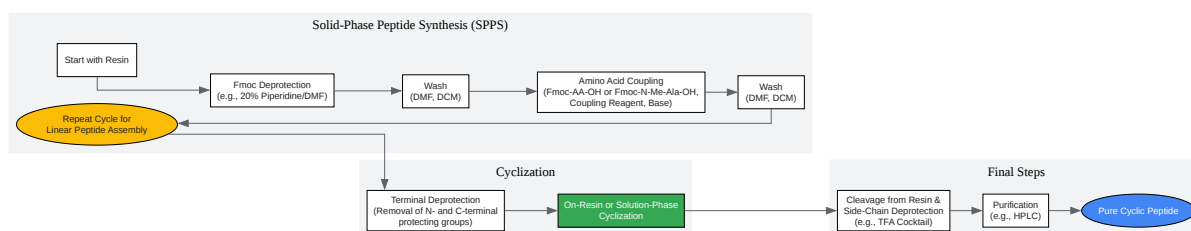
Challenges in Synthesis

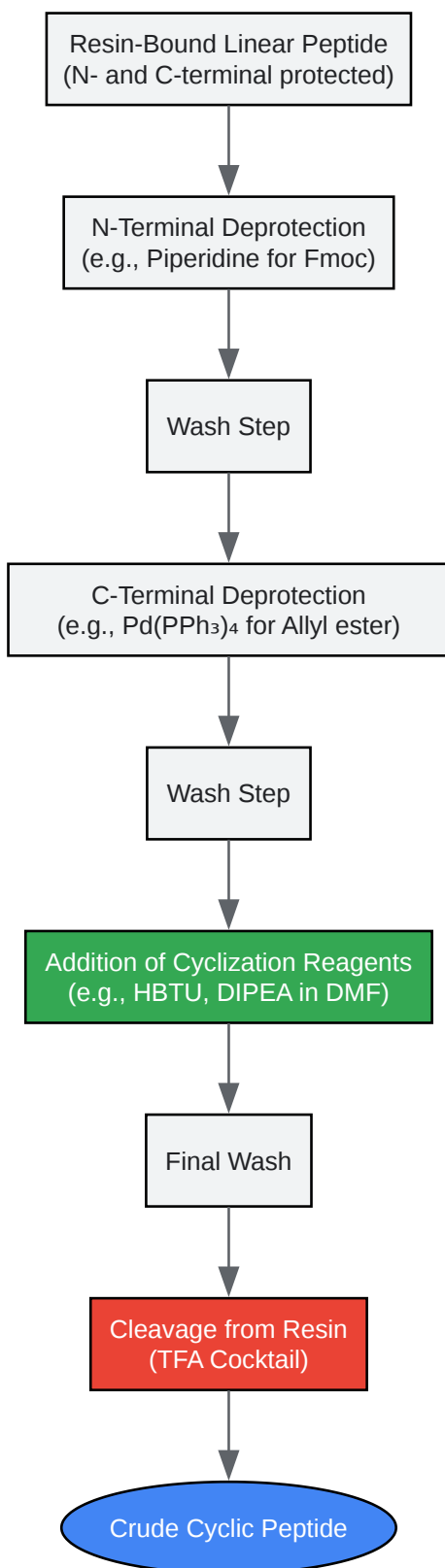
The primary challenge in synthesizing peptides containing N-methyl-alanine via Solid-Phase Peptide Synthesis (SPPS) is the steric hindrance posed by the N-methyl group.[1][6] This hindrance can lead to slower and incomplete coupling reactions, requiring optimized conditions

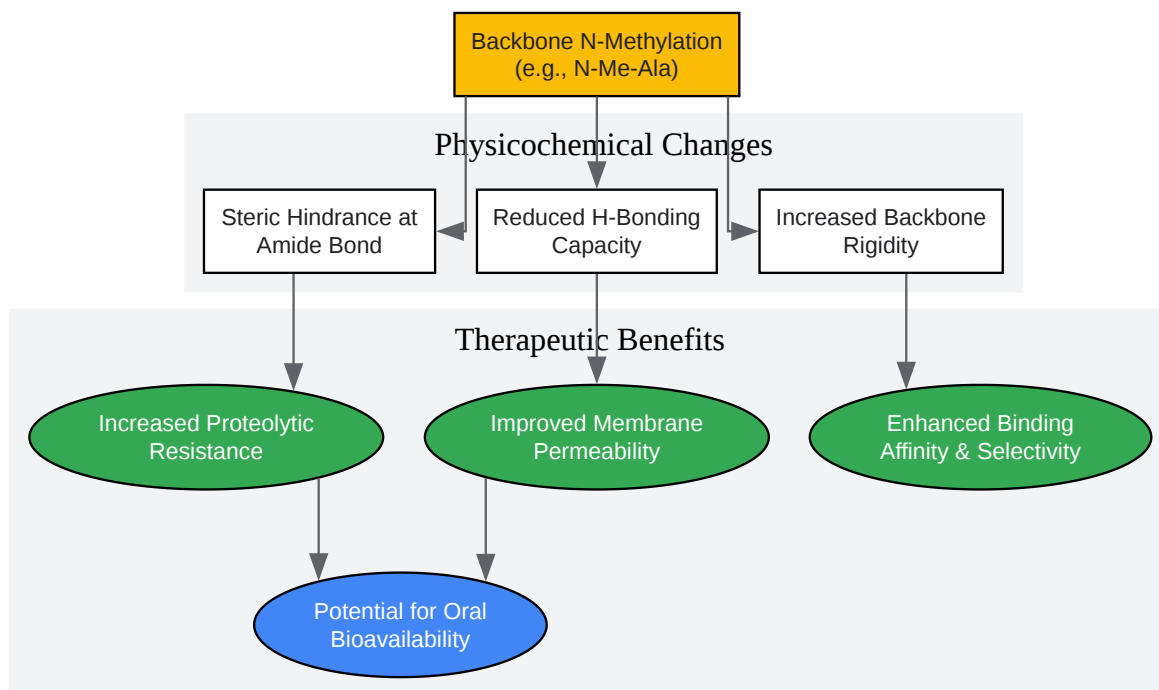
and specialized reagents to achieve high yields and purity.[1][7] Additionally, the cyclization step can be challenging, as the reduced flexibility of the N-methylated linear precursor may impact the efficiency of ring closure.[8]

Synthesis Workflow and Methodologies

The synthesis of cyclic peptides containing N-methyl-alanine generally follows a multi-step process involving the assembly of a linear peptide on a solid support, cyclization, and subsequent cleavage and purification.







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